molecular formula C10H5F3O2S B6198507 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid CAS No. 1211588-36-1

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid

Cat. No.: B6198507
CAS No.: 1211588-36-1
M. Wt: 246.21 g/mol
InChI Key: XWWKLRLXGLAOPH-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzothiophene ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing nature, which imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of benzothiophene derivatives. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process involves techniques such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂SO₄ (sulfuric acid)

    Reduction: LiAlH₄, NaBH₄ (sodium borohydride)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Overview:
This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity and stability of drug candidates.

Key Applications:

  • Anti-Cancer Agents: Research indicates that derivatives of this compound exhibit potent anti-cancer activities. For example, compounds derived from 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid have shown efficacy against various cancer cell lines, including breast and lung cancers .
  • Anti-Inflammatory Drugs: The compound is also explored for its potential in developing anti-inflammatory therapies, targeting pathways involved in inflammatory responses .

Case Study:
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of MCF-7 (breast cancer) and NCI-H187 (lung cancer) cell lines with IC50 values significantly lower than those of standard treatments .

Material Science

Overview:
In material science, this compound is valued for its thermal stability and electrical properties.

Applications:

  • Advanced Materials: Its incorporation into polymer matrices has been shown to enhance thermal resistance and electrical conductivity, making it suitable for electronic applications .
  • Coatings: The compound is being investigated for use in protective coatings that require high durability and resistance to degradation under environmental stressors .

Agricultural Chemistry

Overview:
The compound holds promise in the development of agrochemicals, particularly in creating effective herbicides and fungicides.

Applications:

  • Pesticide Development: Research is ongoing into its efficacy as a pesticide that minimizes environmental impact while effectively controlling agricultural pests .
  • Sustainable Agriculture: The focus on fluorinated compounds like this one aims to develop sustainable agricultural practices by reducing chemical runoff and enhancing crop protection strategies .

Fluorine Chemistry

Overview:
As a fluorinated compound, this compound plays a crucial role in synthesizing other fluorinated chemicals.

Applications:

  • Refrigerants and Solvents: The unique properties imparted by the trifluoromethyl group are exploited in the production of refrigerants and solvents used across various industries .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid is primarily influenced by the trifluoromethyl group. This group enhances the compound’s ability to interact with various molecular targets through:

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-2-benzothiophene-3-carboxylic acid
  • 5-(trifluoromethyl)-1-benzofuran-3-carboxylic acid
  • 5-(trifluoromethyl)-1-benzothiazole-3-carboxylic acid

Uniqueness

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid stands out due to its specific substitution pattern on the benzothiophene ring. The position of the trifluoromethyl group and the carboxylic acid group significantly influence its reactivity and interactions with other molecules. This unique arrangement makes it a valuable compound for various applications, particularly in drug development and materials science .

Biological Activity

5-(Trifluoromethyl)-1-benzothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a trifluoromethyl group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

C9H5F3O2S\text{C}_9\text{H}_5\text{F}_3\text{O}_2\text{S}

This unique arrangement contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may exhibit:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Properties : Studies suggest that it may possess antimicrobial activity against various bacterial strains, including resistant strains of Staphylococcus aureus .
  • Anti-inflammatory Effects : Preliminary findings indicate that it could modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound. These studies typically focus on:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against several bacterial strains were determined, revealing promising antimicrobial efficacy. For example, the compound demonstrated an MIC of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)16
Methicillin-resistant S. aureus (SF8300)32
Daptomycin-resistant S. aureus (ST20171643)64

Case Studies

Recent case studies have explored the therapeutic implications of this compound. In one notable study, the compound was evaluated for its effects on immune cell modulation in vitro. The results indicated that it could enhance the proliferation of T-cells in the presence of specific antigens, suggesting a potential role in immunotherapy .

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects. The compound has been classified as harmful if swallowed or in contact with skin, highlighting the need for caution during handling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid?

  • The compound is typically synthesized via a multi-step approach. First, the benzothiophene core is functionalized at the 5-position using trifluoromethylation reagents (e.g., CF₃Cu or Togni’s reagent). Subsequent carboxylation at the 3-position is achieved via directed lithiation followed by CO₂ quenching or using palladium-catalyzed carbonylation. Purification involves recrystallization or chromatography, with purity verified by HPLC (>95%) and NMR .

Q. How is the compound characterized to confirm its structural integrity?

  • Key techniques include:

  • ¹H/¹³C NMR : To confirm the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and carboxylic acid proton (broad peak at δ ~12–14 ppm in ¹H).
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and CF₃ asymmetric stretching (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 260.03) and fragmentation patterns.
  • X-ray Crystallography : Resolves regiochemistry and crystal packing (if single crystals are obtained) .

Q. What solvents and conditions are optimal for its solubility in biological assays?

  • The compound is sparingly soluble in water due to the hydrophobic benzothiophene and CF₃ groups. Dimethyl sulfoxide (DMSO) or ethanol are preferred solvents (solubility >10 mM). For aqueous buffers (e.g., PBS), use co-solvents like Tween-80 (≤0.1%) to enhance dispersion without precipitation .

Advanced Research Questions

Q. How can regioselectivity challenges during trifluoromethylation be addressed?

  • Trifluoromethylation at the 5-position competes with other electrophilic substitutions. Strategies include:

  • Directed ortho-Metalation : Use directing groups (e.g., methoxy or halogens) to guide CF₃ placement.
  • Transition-Metal Catalysis : Copper(I)-mediated reactions with TMSCF₃ under mild conditions (50–80°C) improve selectivity.
  • Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices and charge distribution .

Q. What role does the trifluoromethyl group play in modulating biological activity?

  • The CF₃ group enhances metabolic stability (reduces CYP450 oxidation) and improves membrane permeability (logP ~2.5). In enzyme inhibition assays (e.g., kinase targets), it induces steric and electronic effects, disrupting substrate binding. Comparative studies with non-CF₃ analogs show a 3–5× increase in IC₅₀ values for CF₃-containing derivatives .

Q. How can computational methods optimize its pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate parameters:

  • Bioavailability : 65–75% (due to moderate logP and molecular weight <300 Da).
  • CYP Inhibition Risk : Low (CF₃ reduces oxidative metabolism).
    • Molecular Dynamics (MD) Simulations : Assess binding stability with targets (e.g., 10-ns simulations on GROMACS) to guide structural modifications .

Q. What analytical challenges arise in quantifying trace impurities?

  • Common impurities include residual trifluoromethylation reagents (e.g., Cu residues) and carboxylation byproducts. Mitigation involves:

  • ICP-MS : Detects metal contaminants (limit: <1 ppm).
  • HPLC-MS/MS : Quantifies organic impurities (e.g., des-carboxy analogs) at ≤0.15% levels.
  • Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic or oxidative degradation pathways .

Q. Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for >80% yield .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate activity in cell-based models (e.g., IC₅₀ determination in HEK293 cells) .

Properties

CAS No.

1211588-36-1

Molecular Formula

C10H5F3O2S

Molecular Weight

246.21 g/mol

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)5-1-2-8-6(3-5)7(4-16-8)9(14)15/h1-4H,(H,14,15)

InChI Key

XWWKLRLXGLAOPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CS2)C(=O)O

Purity

95

Origin of Product

United States

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